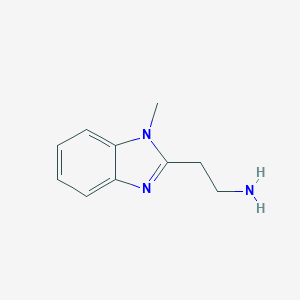

2-(1-Metil-1H-benzoimidazol-2-il)-etanamina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science. The structure of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine consists of a benzimidazole ring substituted with a methyl group at the 1-position and an ethylamine group at the 2-position.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Properties

Recent studies have indicated that derivatives of benzoimidazole compounds exhibit significant anticancer activity. The compound 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine has been investigated for its ability to inhibit tumor growth and promote apoptosis in cancer cells. Research shows that modifications in the benzoimidazole structure can enhance its efficacy against specific cancer types, making it a candidate for further development in targeted cancer therapies .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that benzoimidazole derivatives can inhibit the growth of various bacterial strains, including resistant strains. This property positions 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine as a potential lead compound for developing new antibiotics .

Material Science Applications

Fluorescent Materials

The incorporation of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine into polymer matrices has been explored to create fluorescent materials. These materials are useful in various applications, including sensors and optoelectronic devices. The fluorescence properties are attributed to the unique electronic structure of the benzoimidazole moiety, which can be tuned through chemical modifications .

Nanocomposites

Research has shown that this compound can be utilized in the synthesis of nanocomposites, enhancing their mechanical and thermal properties. The addition of benzoimidazole derivatives to polymer matrices improves the overall performance of the material, making it suitable for applications in aerospace and automotive industries .

Synthetic Intermediate in Drug Development

Synthesis of Benzimidazole Derivatives

2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine serves as a key intermediate in the synthesis of various benzimidazole derivatives that have therapeutic potential. Its ability to undergo diverse chemical reactions allows for the creation of complex molecules with desired pharmacological properties. For instance, it can be used to synthesize compounds with enhanced selectivity and potency against specific biological targets .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal highlighted the anticancer effects of modified benzoimidazole compounds derived from 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine. The research demonstrated that these derivatives could significantly reduce tumor size in xenograft models, showcasing their potential as novel anticancer agents.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, researchers synthesized several derivatives of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine and tested them against multi-drug resistant bacterial strains. The results indicated that certain modifications led to enhanced antimicrobial activity, suggesting pathways for developing new antibiotics.

Mecanismo De Acción

Target of Action

It is known that benzimidazole derivatives, to which this compound belongs, often interact with various proteins and enzymes in the body .

Mode of Action

Studies on similar benzimidazole derivatives suggest that these compounds may interact with their targets through non-covalent interactions such as hydrogen bonding and π-π stacking . The presence of a methyl group and an ethylamine moiety could potentially influence the compound’s binding affinity and selectivity towards its targets.

Biochemical Pathways

Benzimidazole derivatives are known to be involved in a variety of biological processes, including cell cycle regulation, dna repair, and apoptosis .

Result of Action

Based on the known activities of similar benzimidazole derivatives, it can be hypothesized that this compound may exert its effects by modulating the activity of its target proteins or enzymes .

Action Environment

The action, efficacy, and stability of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine could potentially be influenced by various environmental factors, including pH, temperature, and the presence of other molecules in the biological system .

Análisis Bioquímico

Biochemical Properties

It is known that the compound interacts with various enzymes, proteins, and other biomolecules .

Cellular Effects

It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is believed to interact with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine typically involves the following steps:

Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.

Methylation: The benzimidazole ring is then methylated at the 1-position using methyl iodide in the presence of a base such as potassium carbonate.

Introduction of the ethylamine group: The final step involves the alkylation of the 2-position with ethylamine under basic conditions.

Industrial Production Methods

Industrial production of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistent production.

Análisis De Reacciones Químicas

Types of Reactions

2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

Substitution: The ethylamine group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.

Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: N-oxides of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine.

Reduction: Reduced derivatives with hydrogenated benzimidazole rings.

Substitution: Alkylated or acylated derivatives of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine.

Comparación Con Compuestos Similares

Similar Compounds

2-(1H-benzoimidazol-2-yl)-ethylamine: Lacks the methyl group at the 1-position, which may affect its biological activity and chemical reactivity.

2-(1-Methyl-1H-benzoimidazol-2-yl)-ethanol: Contains a hydroxyl group instead of an ethylamine group, leading to different chemical properties and applications.

Uniqueness

2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl group and the ethylamine group enhances its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications.

Actividad Biológica

2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

The compound features a benzimidazole moiety, which is known for its ability to interact with various biological targets, including enzymes and receptors. This interaction is crucial for modulating biological processes and could lead to therapeutic applications.

The benzimidazole structure allows for specific binding to molecular targets. This interaction can inhibit cell proliferation in cancer cells and disrupt viral replication. The following table summarizes the mechanisms through which benzimidazole derivatives exert their biological effects:

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Compounds can inhibit essential enzymes involved in cell growth and division. |

| Reactive Oxygen Species (ROS) | Induction of ROS can lead to apoptosis in cancer cells. |

| DNA Interaction | Some derivatives can bind to DNA, causing strand breaks and cellular damage. |

Anticancer Activity

Research indicates that derivatives of benzimidazole exhibit significant anticancer properties. For instance, studies have shown that certain benzimidazole complexes sensitize melanoma cells to radiation by inducing DNA damage through ROS generation, leading to apoptosis via the activation of caspases .

Antimicrobial Activity

2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine has also been evaluated for its antimicrobial properties. Benzimidazole derivatives have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 1 µg/mL against resistant strains .

Case Studies

- Anticancer Studies : A study on a series of benzimidazole derivatives found that compounds with the 2-(1-methyl-1H-benzoimidazol-2-yl) structure exhibited potent cytotoxicity against multiple cancer cell lines, including breast and liver cancers. The most active compounds showed IC50 values significantly lower than standard chemotherapeutics .

- Antimicrobial Efficacy : In another investigation, a range of benzimidazole derivatives was synthesized and tested for antibacterial activity against clinical isolates of S. aureus (including MRSA). The results indicated that several compounds had high activity levels with MIC values under 10 µg/mL, suggesting their potential as new antimicrobial agents .

Propiedades

IUPAC Name |

2-(1-methylbenzimidazol-2-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-13-9-5-3-2-4-8(9)12-10(13)6-7-11/h2-5H,6-7,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYWISJFMAVDXJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.